molecular formula C27H30N2O3S B11349795 N-(diphenylmethyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(diphenylmethyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11349795
M. Wt: 462.6 g/mol
InChI Key: LQXQSOXNENVULC-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the diphenylmethyl group: This step may involve the use of diphenylmethanol or its derivatives in a substitution reaction.

    Attachment of the methanesulfonyl group: This can be done using methanesulfonyl chloride in the presence of a base.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine or ammonia.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through binding to these targets, altering their conformation, and influencing downstream signaling pathways.

Comparison with Similar Compounds

N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(DIPHENYLMETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.

    N-(DIPHENYLMETHYL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorine atom instead of a methyl group on the phenyl ring.

    N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-ACETAMIDE: This compound has an acetamide group instead of a carboxamide group.

The uniqueness of N-(DIPHENYLMETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H30N2O3S

Molecular Weight

462.6 g/mol

IUPAC Name

N-benzhydryl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H30N2O3S/c1-21-9-8-10-22(19-21)20-33(31,32)29-17-15-25(16-18-29)27(30)28-26(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25-26H,15-18,20H2,1H3,(H,28,30)

InChI Key

LQXQSOXNENVULC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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